2-Methoxy-5-nitrobenzotrifluoride
Overview
Description
2-Methoxy-5-nitrobenzotrifluoride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and synthesis of similar nitroaromatic compounds. For instance, the synthesis of 5-fluoro-2-nitrobenzotrifluoride is achieved through the nitration of 3-fluorobenzotrifluoride, suggesting that nitration reactions are a common method for introducing nitro groups into aromatic compounds .
Synthesis Analysis
The synthesis of nitroaromatic compounds can be performed in a continuous-flow millireactor system, as demonstrated by the synthesis of 5-fluoro-2-nitrobenzotrifluoride . This method offers advantages such as better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The synthesis of other related compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, involves characterizing the product using IR, NMR, and X-ray diffraction methods, indicating the importance of these techniques in confirming the structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds can be analyzed using various techniques. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by X-ray diffraction, revealing its crystalline structure in the monoclinic space group . Computational methods such as density functional theory (DFT) can also be used to calculate optimized parameters and compare them with experimental data .
Chemical Reactions Analysis
Nitro groups in aromatic compounds can undergo various chemical reactions. The reduction of the nitro group in 2-methoxy-5-nitrobenzoic acid has been studied using different methods, including hydrazine hydrate, Fe/HCl, and Pd/C, with varying degrees of byproduct formation . This indicates that the nitro group can be a reactive site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaromatic compounds can be influenced by their molecular structure. For instance, the presence of intramolecular contacts and weak hydrogen bonds can affect the structural organization in the crystal of tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) . These interactions can play a role in the compound's stability, solubility, and reactivity.
Scientific Research Applications
Hydrolysis Studies
- Hydrolysis of Alkoxyheterocyclic Compounds : A study investigated the hydrolysis of 2-methoxy-1-methylbenzimidazole and its 5-nitro derivative, revealing various reaction paths influenced by medium acidity (Dembech, Ricci, Seconi, & Vivarelli, 1973).
Reduction Reactions
- Reduction of Nitro Group in 2-methoxy-5-nitrobenzoic Acid : Research focusing on the reduction of nitro groups in 2-methoxy-5-nitrobenzoic acid compared various reduction methods, assessing byproduct creation and process efficiency (Song, 2011).
Photochemical Properties
- Spirobenzoselenazolinobenzopyrans : Research on 5-methoxy-3-methyl-6'-nitrospirobenzoselenazolinobenzopyrans highlighted their photochemical properties and identified their stable colored forms (HiranoMasafumi, MiyashitaAkira, ShitaraHiroaki, & NohiraHiroyuki, 1991).
Safety And Hazards
When handling 2-Methoxy-5-nitrobenzotrifluoride, personal protective equipment and face protection should be worn . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .
properties
IUPAC Name |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFADEJSZXEVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215712 | |
Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitrobenzotrifluoride | |
CAS RN |
654-76-2 | |
Record name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 654-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-2-(trifluoromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.